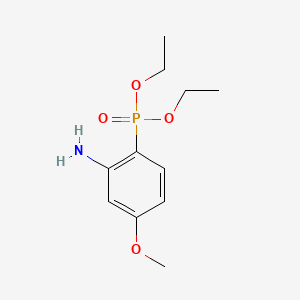

Diethyl (2-Amino-4-methoxyphenyl)phosphonate

Description

Properties

Molecular Formula |

C11H18NO4P |

|---|---|

Molecular Weight |

259.24 g/mol |

IUPAC Name |

2-diethoxyphosphoryl-5-methoxyaniline |

InChI |

InChI=1S/C11H18NO4P/c1-4-15-17(13,16-5-2)11-7-6-9(14-3)8-10(11)12/h6-8H,4-5,12H2,1-3H3 |

InChI Key |

IZZSYYICPGIFNW-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=C(C=C(C=C1)OC)N)OCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The most common method for synthesizing diethyl (2-Amino-4-methoxyphenyl)phosphonate involves a one-pot three-component reaction comprising:

- An aromatic aldehyde (e.g., 4-methoxybenzaldehyde),

- An amine (e.g., ammonia or substituted aromatic amines),

- Diethyl phosphite.

This reaction typically proceeds under the catalysis of Lewis acids such as ferric chloride (FeCl₃) or copper(II) chloride (CuCl₂), which activate the reactants to facilitate the formation of the α-aminophosphonate structure.

Catalytic Effects and Reaction Conditions

FeCl₃ Catalyst : FeCl₃ has been demonstrated as an effective catalyst, promoting the reaction to completion within 30–180 minutes with excellent isolated yields ranging from 68% to 90%. The reaction is usually carried out in tetrahydrofuran (THF) or under neat conditions at moderate temperatures. The catalyst activates the imine intermediate by coordination, enhancing nucleophilic attack by diethyl phosphite.

CuCl₂ Catalyst : CuCl₂ was tested as an alternative catalyst but showed significantly lower efficiency, with reaction times extending to 24 hours and yields dropping below 5%. This inefficiency is attributed to CuCl₂’s inability to effectively coordinate and activate the imine intermediate as FeCl₃ does.

Mechanistic Insights

The proposed mechanism with FeCl₃ involves:

- Formation of a Schiff base (imine) from the aldehyde and amine.

- Coordination of FeCl₃ to the imine nitrogen, increasing the electrophilicity of the adjacent carbon.

- Nucleophilic attack by diethyl phosphite at the activated carbon.

- Proton transfer and release of FeCl₃, regenerating the catalyst for subsequent cycles.

This mechanism explains the superior catalytic activity of FeCl₃ compared to CuCl₂ in the synthesis of α-aminophosphonates, including this compound.

Alternative Preparation via Phosphonate Ester Transformations

In some studies, this compound derivatives have been prepared by modification of related phosphonate esters through:

- Reaction of diethyl phosphite with amines and aromatic aldehydes under nitrogen atmosphere at elevated temperatures (e.g., 60 °C for 48 hours).

- Acid-base workup involving acidification with concentrated HCl, extraction, and conversion to hydrochloride salts for purification.

- Further functionalization by sulfonylation or alkylation to enhance properties such as solubility and biological activity.

This approach is more time-consuming but allows for the synthesis of diverse derivatives with tailored functionalities.

Data Tables Summarizing Reaction Outcomes

Table 1. Catalyst Effect on Reaction Time and Yield for α-Aminophosphonate Synthesis

| Entry | Catalyst | Solvent | Reaction Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | FeCl₃ | THF | 30–120 | 73–84 |

| 2 | CuCl₂ | THF | 1440 (24 hours) | <5 |

Table 2. Representative Yields for Various Substituted α-Aminophosphonates Using FeCl₃ Catalyst

| Entry | Aldehyde Substituent | Amine Substituent | Reaction Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Methoxy (OMe) | Amino group (NH₂) | 120 | 84 |

| 4 | Various aromatic | Various amines | 30–180 | 68–90 |

Research Outcomes and Analytical Characterization

- The synthesized this compound and related compounds were confirmed by spectral analyses including NMR, IR, and mass spectrometry.

- The FeCl₃-catalyzed method consistently yielded high purity products suitable for biological evaluation.

- Docking studies and biological assays have been performed on various α-aminophosphonates, showing potential antifungal and cytotoxic activities, although the specific this compound compound showed moderate activity compared to other derivatives.

- The introduction of sulfonyl and alkyl groups on the phosphonate moiety has been explored to improve water solubility and enzyme inhibition properties, demonstrating the versatility of the synthetic approach.

Summary of Preparation Methods

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| Three-component reaction (FeCl₃) | One-pot, aldehyde + amine + diethyl phosphite | High yield (68–90%), short time | Requires Lewis acid catalyst |

| Three-component reaction (CuCl₂) | Similar components, different catalyst | Mild conditions | Low yield, long reaction time |

| Ester modification and workup | Phosphite + amine + aldehyde, acid/base workup | Enables derivative synthesis | Longer reaction times, multi-step |

| Sulfonylation of phosphonate esters | Post-synthesis modification | Improves solubility and activity | Additional synthetic steps |

Chemical Reactions Analysis

Synthetic Pathways for Methoxyphenyl-Phosphonate Derivatives

Diethyl (4-methoxyphenyl)methylphosphonate derivatives are frequently synthesized via nucleophilic addition or condensation reactions. Key methods include:

-

Kabachnik–Fields Reaction : Three-component reactions between aldehydes, amines, and diethyl phosphite yield α-aminophosphonates. FeCl₃ catalysis enables efficient synthesis (73–84% yields) with aromatic aldehydes and amines (e.g., aniline) .

-

Trichloroacetimidate Activation : Diethyl hydroxy(substitutedphenyl)methylphosphonates react with alcohols or amines under TMSOTf catalysis to form ether or amide derivatives (62–94% yields) .

Hydrolysis to Phosphonic Acids

Cycloaddition and Heterocycle Formation

Diethyl vinylphosphonate reacts with enaminones to form fused pyran-quinolinone systems (e.g., 5 , 40% yield) through cycloaddition, confirmed by ¹H/³¹P NMR and MS .

Key Reaction Data

Structural and Spectroscopic Insights

-

¹H NMR : Ethoxy groups appear as triplets (δ 1.05–1.35 ppm), while aromatic protons resonate at δ 6.50–7.80 ppm .

-

³¹P NMR : Phosphonate signals range from δ 17.9–25.5 ppm, confirming P=O environments .

-

MS : Molecular ion peaks (e.g., m/z 405 for 3 ) validate proposed structures .

Unresolved Challenges

Scientific Research Applications

Diethyl (2-Amino-4-methoxyphenyl)phosphonate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of enzymes involved in disease pathways.

Industry: The compound is used as a corrosion inhibitor and in the formulation of specialty chemicals

Mechanism of Action

The mechanism of action of Diethyl (2-Amino-4-methoxyphenyl)phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the phosphate group in biological molecules, allowing the compound to act as an inhibitor of enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme’s activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features of Diethyl (2-Amino-4-methoxyphenyl)phosphonate and Analogous Compounds

Key Observations :

- Electronic Effects: The amino and methoxy groups in the target compound create a mixed electronic profile, enhancing both nucleophilicity (via NH₂) and solubility (via OCH₃). In contrast, nitro or chloro substituents (e.g., in 2-nitrophenyl or 4-chlorobenzyl analogs) impart electron-withdrawing effects, reducing reactivity toward nucleophilic attacks .

- Hydrogen Bonding: The amino group enables hydrogen bonding, which is critical in crystal packing (as seen in related compounds with hydroxy or nitro groups) .

Reactivity :

- Amino Group: The NH₂ group can undergo acylation or alkylation, analogous to reactions observed in Diethyl [(N-acylamino)bromomethyl]phosphonates .

- Methoxy Group: The OCH₃ group is stable under acidic conditions but may undergo demethylation under strong bases, contrasting with electron-withdrawing groups like NO₂, which stabilize the ring against electrophilic attacks .

Biological Activity

Diethyl (2-Amino-4-methoxyphenyl)phosphonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor and potential therapeutic agent. This article synthesizes findings from various studies to provide an overview of its biological activity, including mechanisms of action, synthesis methods, and potential applications.

1. Overview of this compound

This compound is classified as an α-aminophosphonate, which are known for their structural similarity to amino acids. This similarity allows them to interact with biological systems in unique ways, making them valuable in drug design and development.

2.1 Enzyme Inhibition

One of the primary biological activities of this compound derivatives is their ability to inhibit purple acid phosphatases (PAPs). PAPs play a crucial role in bone resorption and metabolism, making them targets for anti-osteoporotic drugs. Studies have demonstrated that certain derivatives exhibit potent inhibitory effects on red kidney bean PAP (rkbPAP), with efficacy increasing with the length of the alkyl chain in the compound structure .

Table 1: Inhibition Potency of this compound Derivatives

| Compound Structure | Inhibition Potency | Alkyl Chain Length |

|---|---|---|

| This compound | Moderate | 2 Carbon Atoms |

| Hexadecyl Derivative | High | 16 Carbon Atoms |

2.2 Antimicrobial Activity

Research has indicated that α-aminophosphonates, including this compound, possess antimicrobial properties. For instance, studies have shown that derivatives can effectively inhibit the growth of various bacterial strains, demonstrating significant antibacterial activity against both gram-positive and gram-negative bacteria . The mechanism appears to involve disruption of bacterial cell membranes by the phosphonate moiety.

3. Synthesis Methods

The synthesis of this compound can be achieved through several methods, including microwave-assisted synthesis, which enhances yield and reduces reaction time. The typical synthetic route involves the reaction of diethyl phosphite with appropriate amines and phenolic compounds under controlled conditions .

Table 2: Comparison of Synthesis Methods for this compound

| Method | Reaction Time | Yield (%) | Conditions |

|---|---|---|---|

| Conventional Synthesis | 58 hours | 75 | Solvent-based |

| Microwave-Assisted | 12 minutes | 81 | Solvent-free |

4.1 In Vivo Studies

In vivo studies using animal models have demonstrated the potential of this compound derivatives in treating conditions like osteoporosis by effectively inhibiting PAP activity and reducing bone resorption markers .

4.2 Cytotoxicity Assessments

Cytotoxicity assays have been conducted to evaluate the effects of these compounds on various cancer cell lines, revealing promising results in terms of selective toxicity against malignant cells while sparing normal cells . For example, one study showed that specific derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating their potential as anticancer agents.

5. Conclusion

This compound represents a versatile compound with notable biological activities, particularly as an enzyme inhibitor and antimicrobial agent. Ongoing research into its synthesis and biological evaluation continues to reveal its potential applications in pharmacology and therapeutic development.

Q & A

Basic: What are the standard synthetic protocols for Diethyl (2-Amino-4-methoxyphenyl)phosphonate, and how is reaction progress monitored?

The synthesis typically involves a Kabachnik–Fields reaction, where an aldehyde, amine, and diethylphosphite react under mild conditions. For example:

- Reagents : 4-Methoxybenzaldehyde derivatives, 2-amino-4-methoxyphenyl precursors, and diethylphosphite.

- Conditions : Stirring in ethanol at 40–60°C for 30 minutes to 6 hours, with diphenylphosphinic acid (10 mol%) as a catalyst .

- Monitoring : Thin-layer chromatography (TLC) with hexane/ethyl acetate (3:1) is used to track reaction progress .

Basic: How is the purity of this compound confirmed post-synthesis?

Purification involves solvent removal under reduced pressure, followed by crystallization (e.g., hexane or dichloromethane/hexane mixtures). Purity is confirmed via:

- NMR Spectroscopy : H and P NMR to verify absence of unreacted starting materials. For example, P NMR signals for phosphonates appear at δ 20–30 ppm .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks .

Basic: What spectroscopic techniques are critical for structural confirmation?

- X-ray Crystallography : Resolves bond lengths (e.g., P–C bonds ~1.81 Å) and angles (tetrahedral geometry around phosphorus) .

- Multi-Nuclear NMR : H NMR identifies methoxy (δ 3.7–3.9 ppm) and amino protons (δ 4.5–5.5 ppm). C NMR confirms aromatic carbons and ethoxy groups .

- Infrared (IR) Spectroscopy : Stretching vibrations for P=O (~1250 cm) and P–O–C (~1050 cm) .

Advanced: How can reaction parameters be systematically optimized for higher yields?

A full factorial design evaluates variables like temperature, catalyst loading, and solvent polarity. For example:

- Variables : Temperature (40–80°C), diphenylphosphinic acid (5–15 mol%), and ethanol vs. toluene.

- Response Surface Methodology (RSM) : Identifies optimal conditions. In similar reactions, yields improved from 60% to >85% by adjusting catalyst loading to 10 mol% and temperature to 60°C .

Advanced: How can contradictions in reaction yields with different substituents be resolved?

Substituent electronic effects significantly influence reactivity. For example:

- Electron-Withdrawing Groups (EWGs) : Reduce nucleophilicity of intermediates, lowering yields.

- Electron-Donating Groups (EDGs) : Enhance reactivity. In , diethyl (4-hydroxyphenyl)phosphonate had lower yields (65%) compared to diethyl (4-acetylphenyl)phosphonate (82%) due to competing side reactions .

Resolution : Use Hammett plots to correlate substituent σ values with reaction rates .

Advanced: What advanced techniques elucidate the mechanism of phosphonate formation?

- Kinetic Isotope Effects (KIEs) : Compare for deuterated aldehydes to identify rate-determining steps.

- DFT Calculations : Model transition states (e.g., P–C bond formation) to confirm concerted vs. stepwise pathways .

- In Situ NMR : Track intermediates like imines or phosphorylated species .

Advanced: How is X-ray crystallography applied to resolve steric effects in phosphonate derivatives?

Single-crystal X-ray diffraction reveals steric distortions. For example:

- Tetrahedral Distortion : Angles around phosphorus (101–116°) deviate from ideal 109.5° due to bulky ethoxy groups .

- Hydrogen Bonding : Intermolecular O–H···O bonds stabilize crystal packing, as seen in centrosymmetric dimers .

Advanced: How are structure-activity relationships (SARs) assessed for biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.